molecular formula C10H11N3O B13124342 (5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine

(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine

Katalognummer: B13124342
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: SPPXGGCZVYGSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine typically involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . Another method involves the tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

(5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

(5-methyl-1,3,4-oxadiazol-2-yl)-phenylmethanamine

InChI

InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3

InChI-Schlüssel

SPPXGGCZVYGSTC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(O1)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.